molecular formula C12H16BrNO B13258561 N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine

N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13258561
M. Wt: 270.17 g/mol
InChI Key: GMUMOAZAAXDBLV-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine is an organic compound with a complex structure that includes a brominated aromatic ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine typically involves multi-step organic reactions. One common method includes the bromination of a methylphenyl precursor followed by the introduction of the oxolane ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-4-methylphenyl)-2-methylbenzamide
  • N-(3-Bromo-4-methylphenyl)-2-methylphenylamine

Uniqueness

N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine stands out due to the presence of the oxolane ring, which imparts unique chemical properties and reactivity

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16BrNO/c1-8-3-4-10(7-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3

InChI Key

GMUMOAZAAXDBLV-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)C)Br

Origin of Product

United States

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